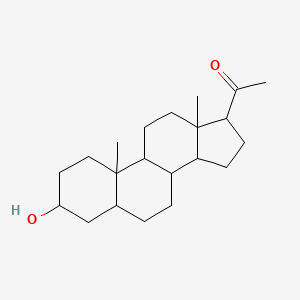

Isopregnanolone

Description

Properties

IUPAC Name |

1-[(3S,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15-,16-,17+,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURFZBICLPNKBZ-FZCSVUEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001023710 | |

| Record name | 3-beta-Hydroxy-5-alpha-pregnan-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001023710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alloepipregnanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

516-55-2 | |

| Record name | 3β-Hydroxy-5α-pregnan-20-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allopregnanolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sepranolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12972 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-beta-Hydroxy-5-alpha-pregnan-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001023710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-β-hydroxy-5-α-pregnan-20-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SEPRANOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P8Z6V53MU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alloepipregnanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

194.5 °C | |

| Record name | Alloepipregnanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Isopregnanolone as a Negative Allosteric Modulator of the GABAA Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopregnanolone, also known as epiallopregnanolone or sepranolone, is an endogenous neurosteroid that functions as a negative allosteric modulator (NAM) of the γ-aminobutyric acid type A (GABAA) receptor. Unlike its 3α-hydroxy epimer, allopregnanolone, which is a potent positive allosteric modulator (PAM), this compound antagonizes the potentiating effects of allopregnanolone on GABA-mediated chloride currents. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and neuroendocrinology.

Introduction to this compound and the GABAA Receptor

The GABAA receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system. It is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability[1][2]. The receptor is a pentameric complex composed of various subunits (e.g., α, β, γ, δ), the combination of which determines its pharmacological properties[3][4].

Neurosteroids are a class of endogenous steroids that can be synthesized in the brain and are potent modulators of GABAA receptor function[5][6]. This compound (3β-hydroxy-5α-pregnan-20-one) is a natural 3β-epimer of allopregnanolone (3α-hydroxy-5α-pregnan-20-one)[7]. While allopregnanolone enhances the effect of GABA, this compound has been shown to act as a GABAA receptor modulating steroid antagonist (GAMSA), selectively counteracting the effects of allopregnanolone without affecting the receptor's response to GABA itself, benzodiazepines, or barbiturates[7][8][9][10]. This unique pharmacological profile has led to the investigation of this compound (under the name sepranolone) as a therapeutic agent for conditions associated with dysregulated neurosteroid activity, such as premenstrual dysphoric disorder (PMDD)[11][12][13].

Mechanism of Action

This compound exerts its effect as a negative allosteric modulator by binding to the GABAA receptor at a site distinct from the GABA binding site. Its primary mechanism is the antagonism of the positive allosteric modulation induced by neurosteroids like allopregnanolone[7][8][9]. It does not appear to have intrinsic activity on the GABAA receptor in the absence of a PAM[7][10]. The interaction of this compound with the GABAA receptor leads to a reduction in the potentiation of GABA-evoked chloride currents that would otherwise be enhanced by allopregnanolone.

Caption: Opposing modulation of the GABAA receptor by allopregnanolone and this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound and the comparative positive allosteric modulator, allopregnanolone.

Table 1: this compound as a Negative Allosteric Modulator

| Parameter | Value | Species/System | Comments | Reference |

| IC50 | 12.25 µM | Rat cortical homogenates | Inhibition of 1 µM allopregnanolone-induced Cl- uptake. | [8][14] |

Table 2: Allopregnanolone as a Positive Allosteric Modulator (for comparison)

| Parameter | GABAA Receptor Subunit | Value | Species/System | Comments | Reference |

| EC50 | α1β2γ2 | ~30 nM | Recombinant human | Potentiation of GABA-evoked currents. | |

| EC50 | α2β3γ2 | ~50 nM | Recombinant human | Potentiation of GABA-evoked currents. | |

| Potentiation | α4β3δ | High | Recombinant | Highly sensitive to neurosteroid modulation. | [15] |

| Direct Activation | Various | µM range | Neurons | Directly gates the channel at higher concentrations. | [16] |

Note: The EC50 values for allopregnanolone can vary depending on the specific experimental conditions and the concentration of GABA used.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the modulatory effects of this compound on the GABAA receptor.

Electrophysiology: Patch-Clamp Recording

Objective: To measure the effect of this compound on GABA-evoked currents in the presence of allopregnanolone.

Materials:

-

Cell line expressing specific GABAA receptor subunits (e.g., HEK293 cells) or primary neuronal cultures.

-

Patch-clamp rig with amplifier and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

-

External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4.

-

Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP; pH 7.2.

-

Stock solutions of GABA, allopregnanolone, and this compound in appropriate solvents (e.g., water or DMSO).

Procedure:

-

Culture cells on coverslips suitable for microscopy.

-

Place a coverslip in the recording chamber and perfuse with external solution.

-

Fabricate patch pipettes with a resistance of 3-5 MΩ and fill with internal solution.

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Hold the cell at a membrane potential of -60 mV.

-

Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a control current.

-

Co-apply the same concentration of GABA with a potentiating concentration of allopregnanolone (e.g., 100 nM) to observe potentiation.

-

To test for antagonism, co-apply GABA, allopregnanolone, and increasing concentrations of this compound.

-

Record and analyze the changes in current amplitude, kinetics, and desensitization.

Caption: A generalized workflow for assessing neurosteroid modulation of GABAA receptors using patch-clamp.

Radioligand Binding Assay

Objective: To determine if this compound competes with other ligands for binding to the GABAA receptor.

Materials:

-

Cell membranes prepared from cells expressing GABAA receptors or from brain tissue.

-

Radioligand, such as [3H]muscimol (for the GABA site) or [3H]flunitrazepam (for the benzodiazepine site).

-

Scintillation counter and vials.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Allopregnanolone and this compound.

Procedure:

-

Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

-

To assess allosteric modulation, incubate membranes with the radioligand and a fixed concentration of GABA, with and without allopregnanolone and/or this compound.

-

Incubate on ice for a defined period (e.g., 60 minutes).

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Analyze the data to determine binding affinities (Ki) or the potentiation/inhibition of radioligand binding.

Conclusion

This compound is a key endogenous neurosteroid that acts as a negative allosteric modulator of the GABAA receptor, specifically antagonizing the effects of positive allosteric modulators like allopregnanolone. Its unique mechanism of action, without direct effects on GABAergic transmission in the absence of PAMs, makes it a valuable tool for studying neurosteroid modulation and a promising therapeutic candidate for disorders characterized by altered neurosteroid signaling. Further research is warranted to fully elucidate its subunit selectivity and to explore its full therapeutic potential.

References

- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 2. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. Neurosteroid regulation of GABAA receptors: Focus on the α4 and δ subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allopregnanolone: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Allopregnanolone: From molecular pathophysiology to therapeutics. A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Positive GABAA receptor modulating steroids and their antagonists: Implications for clinical treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. diva-portal.org [diva-portal.org]

- 11. womensmentalhealth.org [womensmentalhealth.org]

- 12. labiotech.eu [labiotech.eu]

- 13. Treatment of premenstrual dysphoric disorder with the GABAA receptor modulating steroid antagonist Sepranolone (UC1010)-A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Allopregnanolone-stimulated GABA-mediated chloride ion flux is inhibited by 3beta-hydroxy-5alpha-pregnan-20-one (isoallopregnanolone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Allosteric Modulation of αβδ GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tolerance to allopregnanolone with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physiological Role of Isopregnanolone in the Brain

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isopregnanolone (also known as isoallopregnanolone or epiallopregnanolone) is an endogenous neurosteroid synthesized in the brain from progesterone. As the 3β-hydroxylated stereoisomer of allopregnanolone, it presents a contrasting physiological profile. While allopregnanolone is a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, this compound acts as a negative allosteric modulator or a functional antagonist.[1][2][3] This opposition positions this compound as a critical endogenous regulator, potentially fine-tuning neuronal excitability and counterbalancing the powerful sedative and anxiolytic effects of allopregnanolone. Its role is particularly significant in physiological states characterized by high progesterone levels, such as the luteal phase of the menstrual cycle and pregnancy.[4] Dysregulation in the balance between allopregnanolone and this compound has been implicated in the pathophysiology of psychiatric conditions like Premenstrual Dysphoric Disorder (PMDD), making this compound and its analogues promising targets for novel therapeutic development.[3]

Biosynthesis and Metabolism of this compound

This compound is not synthesized de novo but is derived from progesterone, which itself can be synthesized in the brain from cholesterol or supplied from peripheral sources.[5][6][7] The synthesis occurs through a two-step enzymatic process primarily within glial cells and neurons.[5][8]

The key steps are:

-

5α-Reduction: Progesterone is first converted to 5α-dihydroprogesterone (5α-DHP) by the enzyme 5α-reductase (5α-R).[9] This is considered the rate-limiting step in the pathway.[6][9]

-

3β-Hydroxylation: 5α-DHP is then converted to this compound (3β-hydroxy-5α-pregnan-20-one) by a 3β-hydroxysteroid oxidoreductase (3β-HSOR).[10]

This pathway runs parallel to the synthesis of its epimer, allopregnanolone, which is formed from the same 5α-DHP intermediate but by the action of 3α-hydroxysteroid dehydrogenase (3α-HSD).[6][9] Importantly, these pathways are not unidirectional; evidence suggests interconversion between allopregnanolone and this compound can occur, potentially through 5α-DHP as an intermediate, allowing for dynamic regulation of their relative levels.[1] In humans, the enzymes responsible for these final steps are members of the aldo-keto reductase family (AKR1C1–AKR1C3), which are expressed in the brain.[1]

Mechanism of Action at the GABA-A Receptor

The primary molecular target for this compound in the brain is the GABA-A receptor, a pentameric ligand-gated ion channel responsible for the majority of fast inhibitory neurotransmission.[11][12] this compound's action is fundamentally opposite to that of allopregnanolone.

-

Allopregnanolone is a potent positive allosteric modulator (PAM) . It binds to a site on the receptor's transmembrane domain, enhancing the receptor's response to GABA.[11][12] This leads to increased chloride ion influx, hyperpolarization of the neuron, and a general reduction in neuronal excitability, producing anxiolytic, sedative, and anticonvulsant effects.[5][13]

-

This compound acts as a negative allosteric modulator (NAM) or a functional antagonist at the GABA-A receptor.[1][3] It can diminish the potentiating effects of allopregnanolone and other PAMs.[2] While it may not directly inhibit GABA's primary action, it effectively counteracts the enhancements induced by positive modulators, thereby preventing excessive GABAergic tone.[1][2]

This antagonistic relationship forms a sophisticated endogenous system for modulating neuronal inhibition. The balance between the synthesis and metabolism of these two epimers can therefore dictate the net effect on GABA-A receptor function.

References

- 1. Brain Metabolism of Allopregnanolone and Isoallopregnanolone in Male Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. psychiatrist.com [psychiatrist.com]

- 4. Physiological roles for the neurosteroid allopregnanolone in the modulation of brain function during pregnancy and parturition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Allopregnanolone: From molecular pathophysiology to therapeutics. A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Progesterone and allopregnanolone in the central nervous system: response to injury and implication for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroregenerative Mechanisms of Allopregnanolone in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Allopregnanolone: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural insights into opposing actions of neurosteroids on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploring Novel Therapeutic Approaches for Depressive Disorders: The Role of Allopregnanolone Agonists - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Isopregnanolone in Neuronal Excitability and Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopregnanolone, an endogenous neurosteroid, is a critical modulator of neuronal function. As a stereoisomer of the more extensively studied allopregnanolone, this compound (also known as epipregnanolone) exhibits distinct effects on neuronal excitability by interacting with various ion channels and signaling pathways. This technical guide provides an in-depth analysis of this compound's mechanisms of action, focusing on its interactions with GABA-A receptors, NMDA receptors, and voltage-gated calcium channels. We present quantitative data from key studies, detailed experimental protocols for investigating neurosteroid effects, and visual representations of the underlying signaling cascades. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development, facilitating a deeper understanding of this compound's therapeutic potential.

Introduction

Neurosteroids are a class of steroids synthesized within the central nervous system that rapidly alter neuronal excitability. This compound (3β-hydroxy-5α-pregnan-20-one) and its 3α-hydroxy epimer, allopregnanolone, are metabolites of progesterone that play significant roles in modulating neuronal activity. While allopregnanolone is primarily known as a potent positive allosteric modulator of the GABA-A receptor, this compound exerts more complex and sometimes opposing effects. Understanding the nuanced involvement of this compound in neuronal signaling is crucial for the development of novel therapeutics for a range of neurological and psychiatric disorders. This guide will delve into the core mechanisms of this compound's action, presenting a technical overview of its impact on neuronal excitability.

Data Presentation: Quantitative Effects of this compound and Related Neurosteroids

The following tables summarize the quantitative data on the effects of this compound and related neurosteroids on key neuronal targets.

Table 1: Modulation of GABA-A Receptors

| Neurosteroid | Receptor Subtype | Concentration | Effect | Reference |

| Allopregnanolone | - | 100 nM | Reduced action potential firing of spinal interneurons by 27% and α-motoneurons by 33% | [1] |

| Allopregnanolone | - | 100 nM | Evoked a tonic, GABA-A receptor-mediated current of 41 pA in spinal motor networks | [1] |

| Allopregnanolone | Extrasynaptic (δ-subunit containing) | - | Potentiates tonic inhibition | [2][3] |

| Allopregnanolone | Synaptic | 100 nM | Promoted phasic inhibition by increasing sIPSC decay in hippocampal PV interneurons | [4][5] |

| Isoallopregnanolone | - | - | Functions as a GABA-A receptor modulating steroid antagonist (GAMSA) | [6] |

Table 2: Modulation of NMDA Receptors

| Neurosteroid | Receptor Subtype | Concentration | Effect | Reference |

| Pregnenolone Sulfate | NR1/NR2A | 100 µM | Increased NMDA-induced current by 62 ± 8% | [7] |

| Pregnenolone Sulfate | NR1/NR2B | 100 µM | Enhanced NMDA-induced current by 78 ± 9% | [7] |

| Pregnenolone Sulfate | NR1/NR2C | 100 µM | Inhibited NMDA responses by 35 ± 3% | [7] |

| Pregnenolone Sulfate | NR1/NR2D | 100 µM | Inhibited NMDA responses by 26 ± 1% | [7] |

| Pregnenolone Sulfate | - | - | Increased the open probability of NMDA channel activity | [8][9] |

Table 3: Modulation of Voltage-Gated Calcium Channels (VGCCs)

| Neurosteroid | Channel Type | IC50 | Effect | Reference |

| This compound (Epipregnanolone) | T-type Calcium Channels | 2 µM | Reversible block of T-currents in DRG neurons | [10] |

| This compound (Epipregnanolone) | High Voltage-Activated (HVA) Calcium Channels | 3.3 µM | Block of HVA currents in nociceptive sensory neurons | [11][12] |

Experimental Protocols

Whole-Cell Patch-Clamp Recording of Neurosteroid Effects on Neuronal Firing and Synaptic Currents

This protocol is adapted from standard electrophysiological techniques used to assess the impact of neurosteroids on neuronal excitability.[1][5][10][11][13]

Objective: To measure changes in neuronal firing patterns, resting membrane potential, and synaptic currents in response to this compound application.

Materials:

-

Brain slice preparation (e.g., hippocampus, cortex, or spinal cord) from a model organism (e.g., rat or mouse).

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.

-

Intracellular solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, with pH adjusted to 7.3 with KOH.

-

Borosilicate glass micropipettes (3-5 MΩ resistance).

-

Patch-clamp amplifier, digitizer, and data acquisition software.

-

Micromanipulator.

-

This compound stock solution (in DMSO) and final dilutions in aCSF.

Procedure:

-

Prepare acute brain slices (250-300 µm thick) using a vibratome in ice-cold, oxygenated aCSF.

-

Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

-

Visualize neurons using a microscope with DIC optics.

-

Approach a target neuron with a micropipette filled with intracellular solution and establish a gigaohm seal (>1 GΩ) on the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

In current-clamp mode, record the resting membrane potential and spontaneous firing activity.

-

To assess changes in excitability, inject a series of depolarizing current steps to elicit action potentials and measure the firing frequency before and after drug application.

-

In voltage-clamp mode (holding potential of -70 mV), record spontaneous inhibitory postsynaptic currents (sIPSCs) or excitatory postsynaptic currents (sEPSCs).

-

Establish a stable baseline recording for 5-10 minutes.

-

Perfuse the slice with aCSF containing the desired concentration of this compound for 10-15 minutes.

-

Record changes in firing rate, membrane potential, and synaptic current characteristics (amplitude, frequency, decay kinetics).

-

Wash out the drug with aCSF and record for another 10-15 minutes to observe any reversal of effects.

Analysis of Long-Term Potentiation (LTP) Modulation by this compound

This protocol outlines a method to investigate the influence of this compound on synaptic plasticity.[14][15][16]

Objective: To determine if this compound modulates the induction or expression of LTP at excitatory synapses.

Materials:

-

Hippocampal slice preparation.

-

aCSF and recording solutions as described in Protocol 3.1.

-

Stimulating electrode (e.g., bipolar tungsten electrode).

-

Field potential or whole-cell patch-clamp recording setup.

Procedure:

-

Prepare and maintain hippocampal slices as described previously.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode (for field excitatory postsynaptic potentials, fEPSPs) or a patch pipette (for whole-cell recordings) in the stratum radiatum of the CA1 region.

-

Obtain a stable baseline of synaptic responses by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes.

-

Apply this compound at the desired concentration to the perfusion bath and continue baseline recording for another 10-20 minutes.

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.

-

Continue recording synaptic responses for at least 60 minutes post-induction to monitor the potentiation.

-

Compare the magnitude and stability of LTP in the presence of this compound to control recordings without the drug.

Signaling Pathways and Visualizations

This compound's effects on neuronal excitability are mediated through intricate signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

This compound's Modulation of Neuronal Excitability

Caption: Overview of this compound's primary targets and its impact on neuronal excitability.

Signaling Cascade Downstream of Allopregnanolone Action

While the direct downstream signaling of this compound is less characterized, studies on its epimer, allopregnanolone, suggest the involvement of the Protein Kinase A (PKA) pathway leading to CREB phosphorylation.[17][18][19]

References

- 1. Allopregnanolone Enhances GABAergic Inhibition in Spinal Motor Networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physiological Markers of Rapid Antidepressant Effects of Allopregnanolone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allopregnanolone mediates affective switching through modulation of oscillatory states in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allopregnanolone Effects on Inhibition in Hippocampal Parvalbumin Interneurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allopregnanolone Effects on Inhibition in Hippocampal Parvalbumin Interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Allopregnanolone: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the NMDA response by pregnenolone sulphate reveals subtype selective modulation of NMDA receptors by sulphated steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. profiles.wustl.edu [profiles.wustl.edu]

- 9. Patch-clamp analysis of direct steroidal modulation of glutamate receptor-channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of CaV3.2 T-type calcium channels in peripheral sensory neurons contributes to analgesic properties of epipregnanolone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of multiple voltage-gated calcium channels may contribute to spinally mediated analgesia by epipregnanolone in a rat model of surgical paw incision - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of multiple voltage-gated calcium channels may contribute to spinally mediated analgesia by epipregnanolone in a rat model of surgical paw incision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 14. Maturation of Long-Term Potentiation Induction Rules in Rodent Hippocampus: Role of GABAergic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Presynaptic long-term plasticity [frontiersin.org]

- 16. Induction of long-term potentiation and long-term depression is cell-type specific in the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Progesterone Signaling Mechanisms in Brain and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Biosynthesis of Isopregnanolone from Progesterone: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Isopregnanolone (isoallopregnanolone), a significant neurosteroid, plays a crucial role in the modulation of neuronal activity, with implications for a range of neurological and psychiatric conditions. Its synthesis from the precursor progesterone is a key metabolic pathway in the brain and other tissues. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound from progesterone, detailing the enzymatic reactions, key intermediates, and regulatory mechanisms. The document includes a compilation of quantitative data, detailed experimental protocols for the study of this pathway, and visualizations of the core processes to facilitate a comprehensive understanding for researchers in neurobiology, pharmacology, and drug development.

Introduction

Neurosteroids are a class of steroids synthesized de novo in the brain, spinal cord, and peripheral nerves, or derived from peripheral steroid precursors, that can rapidly alter neuronal excitability. This compound (3β-hydroxy-5α-pregnan-20-one), a 3β-epimer of the more extensively studied allopregnanolone, is an endogenous neurosteroid that exerts modulatory effects on various neurotransmitter receptors, including the GABA-A receptor. The biosynthetic pathway from progesterone to this compound is a critical area of research for understanding the physiological roles of this neurosteroid and for the development of novel therapeutics targeting neurological and psychiatric disorders.

The Biosynthetic Pathway of this compound from Progesterone

The conversion of progesterone to this compound is a two-step enzymatic process that occurs primarily in the endoplasmic reticulum and cytoplasm of neuronal and glial cells.[1]

Step 1: 5α-Reduction of Progesterone

The initial and rate-limiting step in this pathway is the reduction of progesterone to 5α-dihydroprogesterone (5α-DHP)[2]. This irreversible reaction is catalyzed by the enzyme 5α-reductase (EC 1.3.99.5), which utilizes NADPH as a cofactor.[3]

-

Substrate: Progesterone

-

Enzyme: 5α-reductase (SRD5A gene family)

-

Cofactor: NADPH

-

Product: 5α-dihydroprogesterone (5α-DHP)

Step 2: 3β-Reduction of 5α-Dihydroprogesterone

The intermediate, 5α-DHP, is then converted to this compound through the action of 3β-hydroxysteroid dehydrogenase (3β-HSD; EC 1.1.1.145).[4] This enzyme catalyzes the reduction of the 3-keto group of 5α-DHP to a 3β-hydroxyl group, yielding this compound. This reaction is reversible.

-

Substrate: 5α-dihydroprogesterone (5α-DHP)

-

Enzyme: 3β-hydroxysteroid dehydrogenase (HSD3B gene family)

-

Cofactor: NADH or NADPH

-

Product: this compound

The interconversion between this compound and its stereoisomer, allopregnanolone, is catalyzed by 3α-hydroxysteroid dehydrogenase (3α-HSD).[4]

Mandatory Visualization: Biosynthetic Pathway Diagram

Caption: Conversion of Progesterone to this compound.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and steroid concentrations in this pathway.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Source Organism/Tissue | Reference |

| 5α-reductase | Progesterone | 88.2 ± 8.2 nM | Not specified | Rat anterior pituitary | [5] |

| Progesterone | 95.4 ± 4.5 nM | Not specified | Rat hypothalamus | [6] | |

| 3β-hydroxysteroid dehydrogenase | Pregnenolone | ~0.4 µM | 2.9-4.6 nmol/mg·min | Human adrenal glands | [7] |

| Dehydroepiandrosterone (DHEA) | ~0.3 µM | 2.9-4.6 nmol/mg·min | Human adrenal glands | [7] | |

| 5α-dihydroprogesterone | Data not available in the reviewed literature | Data not available in the reviewed literature |

Table 2: Neurosteroid Concentrations in Brain Tissue

| Steroid | Brain Region | Concentration (ng/g tissue) | Species | Reference |

| Progesterone | Rat Brain | 1.95 ± 0.10 | Rat | [4] |

| Allopregnanolone | Rat Brain | Detection limit 5 pg | Rat | [4] |

| Pregnenolone | Rat Brain | 4.17 ± 0.22 | Rat | [4] |

| Allopregnanolone | Mouse Frontal Cortex | ~3.4 (pmol/g) | Mouse | [8] |

| 5α-DHP | Mouse Frontal Cortex | ~3.3 (pmol/g) | Mouse | [8] |

Regulation of the Biosynthetic Pathway

The synthesis of this compound is tightly regulated by various factors, including the expression and activity of 5α-reductase and 3β-hydroxysteroid dehydrogenase.

Hormonal Regulation

-

Androgens: Testosterone and dihydrotestosterone (DHT) have been shown to differentially regulate the expression of 5α-reductase isoforms in the brain.[5]

-

Progesterone: Progesterone itself can upregulate the expression of the 5α-reductase type II gene in the female mouse brain.[6]

-

Glucocorticoids: Dexamethasone, a glucocorticoid agonist, can reduce 3β-HSD mRNA levels.[2]

Neurotransmitter and Second Messenger Signaling

-

cAMP/PKA Pathway: Activation of the cyclic AMP (cAMP) and protein kinase A (PKA) signaling pathway can increase the transcription of 5α-reductase mRNA.[4]

-

Dopamine Receptors: The activity of 5α-reductase appears to modulate the behavioral effects of D1 dopamine receptor agonists.[9][10]

-

GABA-A Receptors: There is evidence for a feedback loop where neurosteroids can modulate their own synthesis through actions on GABA-A receptors.[4]

Mandatory Visualization: Regulatory Signaling Pathway

Caption: Key regulators of this compound synthesis.

Experimental Protocols

Assay for 5α-Reductase Activity

A common method for assaying 5α-reductase activity involves the use of radiolabeled substrate and subsequent separation and quantification of the product.[11]

Materials:

-

Rat liver or brain microsomes (enzyme source)

-

[¹⁴C] or [³H]-labeled progesterone

-

NADPH

-

Phosphate buffer (pH 6.5)

-

Ethyl acetate (for extraction)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter

Procedure:

-

Pre-incubate the enzyme preparation (e.g., 20 µg/ml of microsomal protein) with the test compound or vehicle in phosphate buffer for 15 minutes at 37°C.

-

Initiate the reaction by adding the radiolabeled progesterone (e.g., 0.9 µM) and NADPH.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Terminate the reaction by adding a strong acid (e.g., 1 N HCl) or by rapid cooling.

-

Extract the steroids from the reaction mixture using an organic solvent like ethyl acetate.

-

Evaporate the organic solvent and resuspend the residue in a small volume of a suitable solvent.

-

Spot the extract onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate progesterone from 5α-DHP.

-

Identify the spots corresponding to the substrate and product (using standards) and quantify the radioactivity in each spot using a scintillation counter or phosphorimager.

-

Calculate the enzyme activity based on the percentage of substrate converted to product.

Assay for 3β-Hydroxysteroid Dehydrogenase Activity

A colorimetric assay can be used to measure 3β-HSD activity by monitoring the formation of NADH.[12]

Materials:

-

Tissue homogenate or purified enzyme

-

Substrate (e.g., 5α-dihydroprogesterone)

-

NAD⁺

-

Iodonitrotetrazolium (INT)

-

Tris-HCl buffer (pH 7.8)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the substrate, NAD⁺, and INT in Tris-HCl buffer.

-

Add the enzyme extract to initiate the reaction.

-

Incubate the mixture for a specific time (e.g., 1 hour) at 37°C. During this time, the reduction of NAD⁺ to NADH is coupled to the reduction of INT to formazan, which is a colored product.

-

Measure the absorbance of the formazan product at 490 nm using a spectrophotometer.

-

The enzyme activity is proportional to the rate of formazan formation and can be quantified using a standard curve of known NADH concentrations.

Quantification of this compound in Brain Tissue by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for quantifying neurosteroids.[4]

Materials:

-

Brain tissue sample

-

Internal standard (e.g., deuterated this compound)

-

Homogenization buffer

-

Solid-phase extraction (SPE) cartridges

-

Derivatizing agent (e.g., heptafluorobutyric anhydride - HFBA)

-

GC-MS system

Procedure:

-

Homogenization: Homogenize the brain tissue in an appropriate buffer and add the internal standard.

-

Extraction: Perform a solid-phase extraction (SPE) to isolate the unconjugated steroid fraction.

-

Purification (Optional): Further purify the steroid fraction using high-performance liquid chromatography (HPLC).

-

Derivatization: Derivatize the steroids with an agent like HFBA to improve their volatility and chromatographic properties.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the different steroids, and the mass spectrometer provides sensitive and specific detection and quantification based on selected ion monitoring (SIM).

-

Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to that of the internal standard and using a calibration curve.

Mandatory Visualization: Experimental Workflow for Neurosteroid Quantification

Caption: GC-MS workflow for this compound analysis.

Conclusion

The biosynthetic pathway of this compound from progesterone represents a crucial metabolic route for the production of a key neuromodulator. Understanding the enzymes, intermediates, and regulatory mechanisms involved is essential for advancing our knowledge of neurosteroid function in health and disease. This technical guide provides a foundational resource for researchers, offering a synthesis of current knowledge, quantitative data, and detailed experimental methodologies. Further research, particularly in elucidating the precise kinetic parameters of 3β-hydroxysteroid dehydrogenase with its native substrate and in further detailing the intricate regulatory networks, will be critical for the development of novel therapeutic strategies targeting this important pathway.

References

- 1. Neurosteroid biosynthesis: enzymatic pathways and neuroendocrine regulation by neurotransmitters and neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Regulation of Neurosteroid Biosynthesis by Neurotransmitters and Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kinetics of allopregnanolone formation catalyzed by human 3 alpha-hydroxysteroid dehydrogenase type III (AKR1C2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Overview of the Molecular Steps in Steroidogenesis of the GABAergic Neurosteroids Allopregnanolone and Pregnanolone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Brain 5α-dihydroprogesterone and allopregnanolone synthesis in a mouse model of protracted social isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Evaluation of 3β-hydroxysteroid dehydrogenase activity using progesterone and androgen receptors-mediated transactivation [frontiersin.org]

- 10. Regulation of 3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The regulation of 3 beta-hydroxysteroid dehydrogenase expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The neurosteroidogenic enzyme 5α-reductase modulates the role of D1 dopamine receptors in rat sensorimotor gating - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Metabolic Fate and Degradation Products of Isopregnanolone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways, degradation products, and analytical methodologies for the neurosteroid Isopregnanolone (also known as isoallopregnanolone or sepranolone). This compound, the 3β-epimer of allopregnanolone, is an endogenous neurosteroid that modulates the GABAA receptor and is under investigation for various neurological and psychiatric conditions.[1] A thorough understanding of its metabolic fate is crucial for drug development and clinical research.

Metabolic Pathways of this compound

This compound's metabolism is intricately linked with that of progesterone and allopregnanolone. The primary pathways involve synthesis from progesterone, interconversion with allopregnanolone, and subsequent degradation through Phase I and Phase II metabolism.

1.1. Synthesis from Progesterone

This compound is synthesized from progesterone through a two-step enzymatic process.[1] First, progesterone is converted to 5α-dihydroprogesterone (5α-DHP) by the enzyme 5α-reductase.[2][3] Subsequently, 5α-DHP is metabolized to this compound by 3β-hydroxysteroid dehydrogenase (3β-HSD).[1]

1.2. Interconversion with Allopregnanolone

This compound and its stereoisomer, allopregnanolone, can be reversibly metabolized into one another. The enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD), which belongs to the aldo-keto reductase (AKR) superfamily, catalyzes this interconversion.[1][4] This dynamic equilibrium between an excitatory (this compound) and an inhibitory (allopregnanolone) modulator of the GABAA receptor is critical for regulating neuronal excitability.

1.3. Phase I Metabolism: Hydroxylation

Following its formation, this compound can undergo further metabolism through hydroxylation, a key Phase I reaction that increases the polarity of the steroid. Hydroxylated metabolites of the related compound allopregnanolone have been identified, suggesting similar pathways for this compound. These can include hydroxylation at various positions on the steroid nucleus, such as the 11β, 17α, 20α, and 21 positions.[4]

1.4. Phase II Metabolism: Conjugation

To facilitate excretion, this compound and its metabolites undergo Phase II conjugation reactions, primarily sulfation and glucuronidation.[5] These processes involve the addition of a sulfate or glucuronic acid moiety, respectively, which significantly increases water solubility.[5] The resulting conjugated steroids are then more readily eliminated from the body through urine or bile.

Quantitative Data on this compound and its Metabolites

The concentrations of this compound and its related metabolites can vary significantly depending on the biological matrix, physiological state (e.g., menstrual cycle phase, pregnancy), and species. The following tables summarize available quantitative data.

Table 1: Serum/Plasma Concentrations of this compound and Allopregnanolone in Humans

| Analyte | Condition/Population | Concentration Range (nmol/L) | Analytical Method | Reference |

| This compound | Healthy Women (Follicular) | ~0.1 - 0.5 | GC-MS | [6] |

| This compound | Healthy Women (Luteal) | Up to ~2.0 | GC-MS | [6] |

| This compound | Pregnancy | Significantly elevated | LC-MS/MS | [7] |

| Allopregnanolone | Healthy Women (Follicular) | ~0.2 - 0.5 | LC-MS/MS | [6] |

| Allopregnanolone | Healthy Women (Luteal) | Up to ~4.0 | LC-MS/MS | [6] |

| Allopregnanolone | Pregnancy | Significantly elevated | LC-MS/MS | [7] |

Table 2: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Condition | Reference |

| Elimination Half-Life (t½) | ~14 hours | Intravenous administration in women | [1] |

| Metabolism | To Allopregnanolone | Intravenous administration in women | [8] |

Experimental Protocols

Accurate quantification of this compound and its metabolites requires robust analytical methods. Below are detailed protocols for sample preparation and analysis using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.1. Protocol for Steroid Extraction from Serum/Plasma

This protocol outlines a general procedure for the extraction of steroids from biological fluids.

-

Sample Preparation: Thaw frozen serum or plasma samples on ice. Vortex to ensure homogeneity.

-

Internal Standard Addition: Add an appropriate deuterated internal standard (e.g., allopregnanolone-d5) to each sample to correct for extraction losses and matrix effects.[9]

-

Protein Precipitation/Liquid-Liquid Extraction:

-

Vortexing and Centrifugation: Vortex the tubes vigorously for 1 minute to ensure thorough mixing. Centrifuge at 14,500 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.[9]

-

Supernatant Collection: Carefully transfer the upper organic layer containing the steroids to a clean tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum centrifuge.

3.2. Protocol for Enzymatic Hydrolysis of Conjugated Steroids

To measure total steroid concentrations (free and conjugated), an enzymatic hydrolysis step is required to cleave the glucuronide and sulfate moieties.

-

Reconstitution: Reconstitute the dried extract from the extraction step in 5 mL of acetate buffer (pH 5.2).

-

Enzyme Addition: Add 200 µL of a β-glucuronidase/sulfatase enzyme solution (e.g., from Helix pomatia).[10]

-

Incubation: Incubate the mixture for 3 hours at 55°C in a thermostated water bath.[10]

-

Re-extraction: After incubation, re-extract the now deconjugated steroids using the liquid-liquid extraction protocol described in section 3.1.

3.3. Protocol for Derivatization for GC-MS Analysis

Derivatization is essential for GC-MS analysis to increase the volatility and thermal stability of the steroids.

-

Oximation: To the dried steroid extract, add 100 µL of a methoxyamine hydrochloride solution in pyridine (20 mg/mL). Heat at 80°C for 1 hour to convert keto groups to methoximes.[11]

-

Silylation: After cooling, add 80 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Heat at 100°C for 1 hour to convert hydroxyl groups to trimethylsilyl (TMS) ethers.[11]

-

Analysis: The derivatized sample is now ready for injection into the GC-MS system.

3.4. Instrumental Analysis

3.4.1. GC-MS Analysis

-

Gas Chromatograph: Use a capillary column suitable for steroid analysis (e.g., a non-polar or medium-polarity column).

-

Mass Spectrometer: Operate in selected ion monitoring (SIM) or full scan mode. For quantitative analysis, SIM is preferred for its higher sensitivity and selectivity.

3.4.2. LC-MS/MS Analysis

-

Liquid Chromatograph: Employ a C18 reversed-phase column for separation.[7]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used for high sensitivity and specificity.[9] Positive electrospray ionization (ESI) is commonly used.[9] Derivatization with reagents like 1-amino-4-methylpiperazine (AMP) can be used to enhance ionization efficiency.[9]

Logical Relationships and Signaling

This compound's primary mechanism of action is through the modulation of the GABAA receptor, where it acts as a negative allosteric modulator, antagonizing the effects of positive modulators like allopregnanolone.[1] This interplay is crucial for maintaining neuronal balance.

This technical guide provides a foundational understanding of the metabolic fate and degradation of this compound. The provided protocols offer a starting point for researchers to develop and validate their own analytical methods for the accurate quantification of this important neurosteroid and its metabolites. Further research is needed to fully elucidate the complete metabolic profile and to establish definitive concentration ranges in various physiological and pathological states.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Overview of the Molecular Steps in Steroidogenesis of the GABAergic Neurosteroids Allopregnanolone and Pregnanolone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Brain Metabolism of Allopregnanolone and Isoallopregnanolone in Male Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies of pharmacokinetic and pharmacodynamic properties of isoallopregnanolone in healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Age and sex effects of a validated LC-MS/MS method for the simultaneous quantification of testosterone, allopregnanolone, and its isomers in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gcms.cz [gcms.cz]

The Role of Isopregnanolone in the Menstrual Cycle and Hormonal Fluctuations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopregnanolone (isoallopregnanolone or sepranolone), an endogenous neurosteroid, is a key modulator of the central nervous system. As a 3β-epimer of allopregnanolone, it exerts a distinct negative allosteric modulatory effect on the GABA-A receptor, contrasting with the potentiating effects of its counterpart. The levels of this compound fluctuate throughout the menstrual cycle, closely mirroring the patterns of progesterone and allopregnanolone, suggesting a significant role in the cyclical changes in mood and neuronal excitability experienced by many women. This technical guide provides an in-depth analysis of this compound's role in the menstrual cycle, presenting quantitative data on its hormonal fluctuations, detailed experimental protocols for its measurement, and a visualization of its biosynthetic and signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development in the fields of neuroendocrinology and neuropsychopharmacology.

Introduction to this compound

This compound, chemically known as 3β-hydroxy-5α-pregnan-20-one (3β,5α-THP), is a naturally occurring neurosteroid synthesized from progesterone.[1] Unlike its more extensively studied isomer, allopregnanolone, which is a potent positive allosteric modulator of the GABA-A receptor, this compound acts as a subunit-selective negative allosteric modulator.[1] This means it can antagonize some of the effects of allopregnanolone, such as sedation and anesthesia, without having intrinsic activity on the receptor itself.[1] This unique pharmacological profile has led to growing interest in its potential therapeutic applications, particularly in conditions associated with hormonal fluctuations, such as premenstrual dysphoric disorder (PMDD).

This compound and Hormonal Fluctuations in the Menstrual Cycle

The concentrations of this compound in the bloodstream are intrinsically linked to the phases of the menstrual cycle, showing a strong correlation with the levels of progesterone and allopregnanolone.[1] Its levels are significantly lower than those of progesterone and approximately half those of allopregnanolone.[1]

Quantitative Data on Hormonal Fluctuations

The following table summarizes the serum concentrations of this compound, allopregnanolone, and progesterone during the follicular and luteal phases of the menstrual cycle, as determined by gas chromatography/mass spectrometry (GC-MS).

| Hormone | Follicular Phase (nmol/L) | Luteal Phase (nmol/L) |

| This compound | 0.28 ± 0.04 | 0.88 ± 0.13 |

| Allopregnanolone | 0.35 ± 0.05 | 1.84 ± 0.26 |

| Progesterone | 1.03 ± 0.12 | 23.90 ± 3.10 |

Data sourced from Havlíková et al. (2006). Values are presented as mean ± SEM.

Biosynthesis and Signaling Pathways

Biosynthesis of this compound

This compound is synthesized from progesterone through a two-step enzymatic process. First, progesterone is converted to 5α-dihydroprogesterone (5α-DHP) by the enzyme 5α-reductase. Subsequently, 5α-DHP is metabolized to this compound by the action of 3β-hydroxysteroid dehydrogenase.

Signaling Pathway at the GABA-A Receptor

This compound functions as a negative allosteric modulator of the GABA-A receptor. It binds to a site on the receptor that is distinct from the binding sites for GABA and other positive modulators like allopregnanolone and benzodiazepines. By binding, it reduces the ability of positive modulators to enhance the GABA-mediated chloride ion influx, thereby diminishing the inhibitory effect.

Experimental Protocols for this compound Quantification

Accurate quantification of this compound in biological matrices is critical for research and clinical studies. The following sections detail the methodologies for three common analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of neurosteroids.

Experimental Workflow

Detailed Methodology:

-

Sample Preparation and Extraction:

-

To 1 mL of plasma or serum, add a deuterated internal standard (e.g., [²H₄]this compound).

-

Perform solid-phase extraction (SPE) using a C18 cartridge to separate steroids from other plasma components.

-

Wash the cartridge with methanol/water mixtures of increasing polarity.

-

Elute the steroid fraction with methanol or ethyl acetate.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add 50 µL of heptafluorobutyric anhydride and 50 µL of acetone.

-

Incubate at 60°C for 30 minutes to form heptafluorobutyrate esters, which are more volatile and have better chromatographic properties.

-

Evaporate the reagents to dryness.

-

-

GC-MS Analysis:

-

Reconstitute the derivatized sample in a suitable solvent (e.g., isooctane).

-

Inject 1-2 µL of the sample into a gas chromatograph equipped with a capillary column (e.g., DB-5ms).

-

Use a temperature program to separate the different steroids. For example, start at 150°C, ramp to 280°C at 20°C/min, and hold for 5 minutes.

-

The gas chromatograph is coupled to a mass spectrometer operating in electron impact (EI) ionization mode.

-

Use selected ion monitoring (SIM) to detect and quantify the characteristic ions of derivatized this compound and its internal standard for enhanced sensitivity and specificity.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high throughput and specificity for steroid analysis, often with simpler sample preparation than GC-MS.

Detailed Methodology:

-

Sample Preparation:

-

To 100 µL of serum, add an internal standard (e.g., deuterated this compound).

-

Perform protein precipitation by adding a threefold excess of cold acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

-

LC Separation:

-

Reconstitute the dried extract in a mobile phase-compatible solvent.

-

Inject the sample onto a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient would be to start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 30% B.

-

-

MS/MS Detection:

-

The eluent from the LC is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Use multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for this compound and its internal standard, providing high selectivity and sensitivity.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method suitable for screening large numbers of samples, though it may have lower specificity compared to mass spectrometry-based methods.

Detailed Methodology:

-

Assay Principle: A competitive ELISA format is typically used. This compound in the sample competes with a known amount of enzyme-labeled this compound for binding to a limited number of anti-isopregnanolone antibody-coated wells.

-

Procedure:

-

Add standards and samples to the wells of the microplate.

-

Add the enzyme-conjugated this compound to each well.

-

Incubate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a substrate that produces a colored product upon reaction with the enzyme.

-

Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

-

The intensity of the color is inversely proportional to the concentration of this compound in the sample. A standard curve is used to calculate the concentrations in the unknown samples.

-

Conclusion

This compound is an important, yet understudied, neurosteroid with a significant role in the neuroendocrine fluctuations of the menstrual cycle. Its unique action as a negative allosteric modulator of the GABA-A receptor positions it as a key player in the regulation of neuronal excitability and mood. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and clinicians aiming to further elucidate the physiological and pathological roles of this compound. Continued research in this area is crucial for the development of novel therapeutic strategies for hormone-related mood disorders.

References

A Technical Whitepaper on the Preliminary Efficacy and Mechanism of Isopregnanolone in Mood and Behavior Modulation

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Isopregnanolone (also known as isoallopregnanolone and sepranolone) is an endogenous neurosteroid and a natural stereoisomer of allopregnanolone (ALLO).[1] Unlike its counterpart, which is a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, this compound functions as a selective GABA-A Receptor Modulating Steroid Antagonist (GAMSA).[2] It selectively antagonizes the effects of ALLO without demonstrating intrinsic activity at the receptor.[1][2] This unique mechanism has positioned this compound as a promising therapeutic candidate for mood disorders believed to be driven by dysregulated neurosteroid activity, such as premenstrual dysphoric disorder (PMDD). This document provides a comprehensive overview of the foundational preclinical and clinical research, detailing its mechanism of action, summarizing quantitative outcomes, and outlining key experimental protocols.

Core Mechanism of Action: Modulation of the GABA-A Receptor

The primary molecular target of this compound is the GABA-A receptor, the main inhibitory neurotransmitter receptor in the brain.[2] While GABA is the primary agonist, the receptor's function is finely tuned by various allosteric modulators, including neurosteroids.

Allopregnanolone (ALLO) is a positive allosteric modulator (PAM) that enhances the receptor's response to GABA, leading to increased chloride ion influx and subsequent hyperpolarization of the neuron.[3][4] This potentiation of GABAergic inhibition generally results in anxiolytic and sedative effects.[3] However, in susceptible individuals, moderately elevated levels of ALLO, such as those occurring during the luteal phase of the menstrual cycle, can paradoxically induce negative mood, irritability, and anxiety.[2][5]

This compound acts as a negative allosteric modulator (NAM) that specifically counteracts the potentiating effects of ALLO and other steroid-PAMs like THDOC.[3][6] It binds to the GABA-A receptor at a site that allows it to inhibit the action of ALLO, thereby normalizing receptor function in states of ALLO hyperactivity.[2] Crucially, this compound does not antagonize the effects of GABA itself, nor does it block modulation by other classes of drugs like benzodiazepines or barbiturates, highlighting its specificity.[1][6]

Neurosteroid Biosynthesis Pathway

This compound and allopregnanolone are both metabolites of progesterone, synthesized through a series of enzymatic steps primarily involving 5α-reductase and hydroxysteroid dehydrogenases.[1] Their levels are often correlated and fluctuate together across the menstrual cycle.[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Positive GABAA receptor modulating steroids and their antagonists: Implications for clinical treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neurosteroid modulation of allopregnanolone and GABA effect on the GABA-A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isoallopregnanolone Inhibits Estrus Cycle-Dependent Aggressive Behavior - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for Isopregnanolone Quantification in Human Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the sensitive and specific quantification of isopregnanolone (also known as epiallopregnanolone) in human plasma. This compound is a neurosteroid and an isomer of allopregnanolone, making their chromatographic separation critical for accurate measurement.[1][2] This method is essential for research in neurology, psychiatry, and drug development where the distinct physiological roles of these isomers are investigated.[1]

Method Overview

The protocol employs a robust sample preparation procedure involving liquid-liquid extraction to isolate this compound and a stable isotope-labeled internal standard from the plasma matrix. To enhance sensitivity, the extracted analytes are derivatized prior to analysis. Chromatographic separation of this compound from its isomers is achieved using a C18 reversed-phase column. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode, which offers high selectivity and sensitivity.[2][3]

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters for the LC-MS/MS-based quantification of this compound. These values are representative and should be confirmed during in-house method validation.[3]

Table 1: Calibration Curve and Limit of Quantification

| Analyte | Calibration Range (pg/mL) | Lower Limit of Quantification (LLOQ) (pg/mL) | Correlation Coefficient (r²) |

| This compound | 10 - 25,000 | 10.08 | > 0.99 |

Data synthesized from multiple sources indicating achievable ranges and sensitivity.[1][2]

Table 2: Accuracy and Precision

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| Low | < 15% | < 15% | Within ±15% |

| Medium | < 10% | < 10% | Within ±10% |

| High | < 10% | < 10% | Within ±10% |

Acceptance criteria based on typical bioanalytical method validation guidelines.[1][3]

Experimental Workflow Diagram

References

- 1. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Age and sex effects of a validated LC-MS/MS method for the simultaneous quantification of testosterone, allopregnanolone, and its isomers in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Isopregnanolone in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of Isopregnanolone (also known as isoallopregnanolone or epiallopregnanolone) in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is an endogenous neurosteroid and a natural 3β-epimer of allopregnanolone.[1] It acts as a negative allosteric modulator of the GABA-A receptor, antagonizing some of the effects of allopregnanolone.[1] Accurate measurement of this compound is crucial for neuroscience research and drug development. The protocol described herein involves a simple liquid-liquid extraction, followed by a two-step derivatization to enhance volatility and thermal stability, ensuring reliable chromatographic separation and mass spectrometric detection.

Introduction

This compound (3β-hydroxy-5α-pregnan-20-one) is a neurosteroid synthesized in the body from progesterone via the enzymes 5α-reductase and 3β-hydroxysteroid dehydrogenase.[1] Unlike its 3α-epimer, allopregnanolone, which is a potent positive allosteric modulator of the GABA-A receptor, this compound acts as a subunit-selective negative allosteric modulator.[1] This distinct activity makes it a molecule of significant interest in the study of various neurological and psychiatric conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the comprehensive profiling of steroids.[2][3] However, due to the low volatility and thermal lability of neurosteroids like this compound, a derivatization step is essential to improve their chromatographic behavior.[2][4] This application note provides a detailed protocol for the sample preparation, derivatization, and GC-MS analysis of this compound in human plasma.

This compound Synthesis and Signaling Pathway

This compound is synthesized from cholesterol through a series of enzymatic reactions. Cholesterol is converted to pregnenolone, which is then metabolized to progesterone. Progesterone is subsequently reduced to 5α-dihydroprogesterone by 5α-reductase. Finally, 3β-hydroxysteroid dehydrogenase converts 5α-dihydroprogesterone to this compound.[1] this compound's primary mechanism of action involves its interaction with the GABA-A receptor, where it selectively antagonizes the effects of allopregnanolone.[1]

References

Developing a Sensitive Immunoassay for Isopregnanolone Detection

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Isopregnanolone, also known as isoallopregnanolone or sepranolone, is an endogenous neurosteroid that acts as a negative allosteric modulator of the GABA-A receptor.[1] It is a natural 3β-epimer of allopregnanolone and is synthesized in the body from progesterone.[1] Given its role in antagonizing some of the effects of allopregnanolone, which is implicated in various neuropsychiatric conditions, the development of a sensitive and specific immunoassay for this compound is crucial for advancing research in neuroscience, endocrinology, and psychopharmacology.[1][2] This document provides detailed application notes and protocols for the development and validation of a sensitive competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound in various biological matrices.

The principle of this competitive ELISA is based on the competition between unlabeled this compound in the sample and a fixed amount of labeled (e.g., horseradish peroxidase-conjugated) this compound for a limited number of binding sites on a specific anti-isopregnanolone antibody.[3][4][5] The amount of labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample.[3][6]

Quantitative Data Summary

The performance of a newly developed this compound immunoassay should be rigorously validated. The following tables summarize key quantitative parameters from commercially available, closely related allopregnanolone ELISA kits, which can serve as performance benchmarks for a novel this compound assay.

Table 1: Assay Performance Characteristics

| Parameter | Target Value | Description |

| Sensitivity (LOD) | < 1 ng/mL | The minimum detectable dose of the analyte.[7] |

| Assay Range | 1.23 - 100 ng/mL | The range of concentrations over which the assay is precise and accurate.[7] |

| Intra-Assay Precision | CV < 10% | The variation within a single assay run.[7] |

| Inter-Assay Precision | CV < 15% | The variation between different assay runs.[7] |

| Recovery | 85 - 115% | The accuracy of the assay in measuring a known amount of analyte spiked into a sample matrix.[8] |

| Linearity | R² > 0.98 | The ability of the assay to produce results that are directly proportional to the concentration of the analyte in the sample.[7] |

Table 2: Sample Cross-Reactivity

| Compound | Cross-Reactivity (%) |

| This compound | 100 |

| Allopregnanolone | < 5 |

| Progesterone | < 1 |

| Testosterone | < 0.1 |

| Cortisol | < 0.1 |

| Estradiol | < 0.1 |

Note: The cross-reactivity values are hypothetical targets for a highly specific this compound assay. Actual values must be determined experimentally.

Experimental Protocols

I. Sample Preparation

The appropriate sample preparation protocol is critical for accurate measurement of this compound. Below are general guidelines for various biological samples.

A. Serum and Plasma:

-

Collect whole blood in a serum separator tube or a tube containing an anticoagulant such as EDTA or heparin.

-

For serum, allow the blood to clot at room temperature for 30 minutes.

-

Centrifuge the tubes at 1,000-3,000 x g for 15 minutes at 2-8°C.[9][10]

-

Carefully collect the supernatant (serum or plasma) and transfer to a clean tube.

-

Samples can be assayed immediately or stored in aliquots at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.[9][10]

-

For some assays, extraction of steroids using a solvent like ethanol may be required to remove interfering substances.[11]

B. Saliva:

-

Collect saliva into a clean collection tube.

-